molecular formula C13H20N2O B1370488 1-(2-Methoxybenzyl)piperidin-3-amine

1-(2-Methoxybenzyl)piperidin-3-amine

Cat. No.: B1370488
M. Wt: 220.31 g/mol
InChI Key: XPVNDSRDSMMTNO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-Methoxybenzyl)piperidin-3-amine is a chemical scaffold of significant interest in medicinal chemistry and neuroscience research. Its structure, featuring a piperidine ring substituted with a 2-methoxybenzyl group, is a key pharmacophore in the development of ligands for various neurological targets. Compounds based on this structure have been investigated as potent and selective antagonists for the Neurokinin 1 (NK1) receptor, which is implicated in the regulation of stress, depression, and pain pathways . Research into similar piperidine-bearing compounds demonstrates their broad utility. They are explored as histamine H3 receptor antagonists, a target for cognitive disorders and Alzheimer's disease , and as novel chemotypes for antifungal agents that inhibit ergosterol biosynthesis . Furthermore, piperidine derivatives are being actively studied as potent inhibitors of cathepsin K for the treatment of osteoporosis . This makes this compound a versatile building block for constructing novel molecules in drug discovery. Researchers value this compound for designing and synthesizing potential therapeutic agents directed at G-protein coupled receptors (GPCRs) and enzymes. Its mechanism of action is derived from its role as a core structural element that can be optimized to modulate specific protein targets involved in central nervous system and other disorders. This product is intended for research purposes only in a laboratory setting. It is not for diagnostic or therapeutic use in humans or animals.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C13H20N2O

Molecular Weight

220.31 g/mol

IUPAC Name

1-[(2-methoxyphenyl)methyl]piperidin-3-amine

InChI

InChI=1S/C13H20N2O/c1-16-13-7-3-2-5-11(13)9-15-8-4-6-12(14)10-15/h2-3,5,7,12H,4,6,8-10,14H2,1H3

InChI Key

XPVNDSRDSMMTNO-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1CN2CCCC(C2)N

Origin of Product

United States

Advanced Synthetic Methodologies for 1 2 Methoxybenzyl Piperidin 3 Amine

Strategies for the Construction of the Piperidine (B6355638) Core

The formation of the piperidine ring is a critical step in the synthesis of 1-(2-Methoxybenzyl)piperidin-3-amine. Various methodologies have been developed, ranging from classical cyclization reactions to modern catalytic approaches.

Cyclization Approaches to Piperidin-3-amine (B1201142) Systems

Intramolecular cyclization is a common strategy for forming the piperidine ring. nih.gov This can involve the formation of a new carbon-nitrogen or carbon-carbon bond. nih.gov For instance, a double reductive amination of dicarbonyl compounds offers a direct route to the piperidine skeleton. chim.it This method's versatility is enhanced by the wide availability of various amines that can serve as the nitrogen source. chim.it

Another approach involves the cyclization of linear amino-aldehydes, which can be mediated by a cobalt(II) catalyst. nih.gov Additionally, the intramolecular 6-endo-dig reductive hydroamination/cyclization of alkynes provides a pathway to piperidine formation. nih.gov The reaction proceeds through an acid-mediated functionalization of the alkyne, leading to an iminium ion that is subsequently reduced. nih.gov

Cyclization StrategyKey Features
Double Reductive AminationUtilizes dicarbonyl compounds and an amine source. chim.it
Radical-Mediated CyclizationEmploys a cobalt(II) catalyst with linear amino-aldehydes. nih.gov
Reductive HydroaminationInvolves an acid-mediated cyclization of alkynes. nih.gov

Ring-Forming Reactions for N-Substituted Piperidines

The synthesis of N-substituted piperidines can be achieved through various ring-forming reactions. One common method is the hydrogenation of pyridine (B92270) precursors. nih.gov This can be accomplished using transition metal catalysis under specific conditions of temperature and pressure. nih.gov To achieve stereoselectivity, which is often crucial for pharmaceutical applications, chiral ligands and catalysts can be employed. nih.gov

A modular and diastereoselective [5 + 1] cyclization approach has also been developed for the synthesis of N-(hetero)aryl piperidines. nih.gov Furthermore, a Wacker-type aerobic oxidative cyclization of alkenes, catalyzed by a palladium complex, provides access to a range of six-membered nitrogen heterocycles, including piperidines. organic-chemistry.org

Installation of the 2-Methoxybenzyl Moiety

The introduction of the 2-methoxybenzyl group onto the piperidine nitrogen is a key step in the synthesis of the target compound. This is typically achieved through N-alkylation or reductive amination.

N-Alkylation and Reductive Amination Strategies

N-alkylation of a piperidine precursor with 2-methoxybenzyl chloride is a direct method for installing the desired substituent. chemicalforums.com The reaction conditions, such as the choice of base and solvent, can significantly influence the outcome. For instance, while potassium carbonate in ethanol (B145695) may be suitable for many benzyl (B1604629) chlorides, the increased reactivity of 4-methoxybenzyl chloride, which favors an SN1 mechanism, may necessitate the use of a non-polar aprotic solvent like dichloromethane (B109758) and an organic base such as DIPEA to avoid side reactions with the solvent. chemicalforums.com

Reductive amination is another powerful and widely used method for forming C-N bonds. pearson.com This reaction involves the condensation of an amine with a carbonyl compound (an aldehyde or ketone) to form an imine or enamine intermediate, which is then reduced to the corresponding amine. pearson.comresearchgate.net In the context of synthesizing this compound, this could involve reacting piperidin-3-amine with 2-methoxybenzaldehyde (B41997) in the presence of a suitable reducing agent. A variety of reducing agents can be used, including sodium cyanoborohydride or hydrogen with a catalyst. pearson.com The "borrowing hydrogen" or "hydrogen autotransfer" methodology represents a sustainable approach to N-alkylation, often utilizing precious metal catalysts, although recent advancements have introduced more earth-abundant and cost-effective non-noble metal catalysts. nih.gov

MethodReagentsKey Features
N-AlkylationPiperidine precursor, 2-methoxybenzyl chloride, base (e.g., K2CO3, DIPEA). chemicalforums.comDirect, conditions depend on substrate reactivity. chemicalforums.com
Reductive AminationPiperidine precursor, 2-methoxybenzaldehyde, reducing agent (e.g., NaBH3CN). pearson.comForms an imine intermediate that is subsequently reduced. pearson.comresearchgate.net
Hydrogen AutotransferPiperidine precursor, 2-methoxybenzyl alcohol, catalyst (e.g., Mn pincer complexes). nih.govAtom-efficient and sustainable. nih.gov

Convergent and Divergent Synthetic Pathways to N-Benzylpiperidines

The synthesis of N-benzylpiperidines can follow either convergent or divergent pathways. In a convergent approach, the piperidine ring and the N-benzyl group are introduced in separate fragments that are later combined. For example, a pre-formed piperidine-3-amine can be reacted with 2-methoxybenzaldehyde via reductive amination.

In a divergent approach, a common intermediate is used to generate a variety of N-substituted piperidines. For instance, a protected piperidin-3-amine could be synthesized and then subjected to N-alkylation with a range of substituted benzyl halides to create a library of compounds.

Stereoselective Synthesis of this compound

Achieving stereoselectivity in the synthesis of substituted piperidines is of paramount importance, as the biological activity of chiral molecules is often dependent on their specific stereochemistry. nih.gov Several strategies have been developed to control the stereochemical outcome of piperidine synthesis.

One approach involves the use of chiral auxiliaries. For example, D-arabinopyranosylamine has been employed as a stereodifferentiating auxiliary in the synthesis of chiral piperidine derivatives. cdnsciencepub.com Another method relies on asymmetric catalysis. A rhodium-catalyzed asymmetric reductive Heck reaction of arylboronic acids and a pyridine derivative has been shown to produce 3-substituted tetrahydropyridines with high enantioselectivity, which can then be converted to enantioenriched 3-piperidines. nih.gov

Chemo-enzymatic methods also offer a powerful tool for stereoselective synthesis. A one-pot amine oxidase/ene imine reductase cascade can convert N-substituted tetrahydropyridines into stereo-defined 3- and 3,4-substituted piperidines. nih.gov This approach combines the advantages of chemical synthesis and biocatalysis to achieve high levels of stereocontrol. nih.gov

Stereoselective MethodKey Features
Chiral AuxiliariesEmploys a removable chiral group to direct stereochemistry. cdnsciencepub.com
Asymmetric CatalysisUses a chiral catalyst to favor the formation of one enantiomer. nih.gov
Chemo-enzymatic CascadeCombines chemical and enzymatic steps for high stereoselectivity. nih.gov

Enantioselective Approaches to Chiral Piperidine Amines

The biological activity of chiral amines is often confined to a single enantiomer, making enantioselective synthesis a critical aspect of pharmaceutical development. Several strategies have been developed to access enantiomerically pure piperidine amines, which are key intermediates for compounds such as this compound.

One prominent approach is the use of biocatalysis, particularly with enzymes like ω-transaminases (ω-TAs). These enzymes can catalyze the asymmetric amination of a prochiral ketone, such as N-protected 3-piperidone, to yield a chiral amine with high enantiomeric excess. For instance, the synthesis of both enantiomers of 3-amino-1-Boc-piperidine has been achieved using immobilized ω-transaminases, with isopropylamine (B41738) as the amine donor. beilstein-journals.org This biocatalytic method offers a direct and sustainable route to the chiral amine core. beilstein-journals.org The advantages of this method include high yields and excellent optical purity under mild reaction conditions, making it suitable for industrial-scale production. scispace.comgoogle.com

Another powerful strategy involves the use of chiral auxiliaries. A common example is the condensation of N-Boc-3-piperidone with an enantiomerically pure sulfinamide, such as (R)- or (S)-tert-butanesulfinamide. The resulting chiral sulfinylimine undergoes diastereoselective reduction, and subsequent removal of the auxiliary group affords the desired enantiomer of 3-aminopiperidine. The stereochemical outcome of the reduction is directed by the chiral auxiliary, leading to a high degree of enantiomeric purity in the final product.

Kinetic resolution is another established technique for separating racemic mixtures of piperidine amines. This can be achieved through enzymatic acylation, where an enzyme selectively acylates one enantiomer, allowing for the separation of the acylated and unacylated forms. nih.gov Alternatively, classical resolution using chiral acids like dibenzoyl-D-tartaric acid can be employed to form diastereomeric salts that are separable by crystallization.

Recent advancements in transition metal catalysis have also provided novel routes. For example, a rhodium-catalyzed asymmetric reductive Heck reaction of arylboronic acids and a pyridine derivative has been developed to produce 3-substituted tetrahydropyridines with high enantioselectivity. nih.gov Subsequent reduction can then furnish the chiral 3-substituted piperidine. nih.gov

Table 1: Comparison of Enantioselective Methods for Piperidine Amine Synthesis
MethodKey Reagents/CatalystsAdvantagesPotential Challenges
Biocatalytic Asymmetric Aminationω-Transaminases, Amine Donor (e.g., Isopropylamine)High enantioselectivity, Mild reaction conditions, SustainableEnzyme stability and availability, Substrate scope
Chiral Auxiliary-Directed Synthesis(R)- or (S)-tert-butanesulfinamide, Reducing AgentHigh diastereoselectivity, Predictable stereochemical outcomeRequires stoichiometric use of the auxiliary, Additional protection/deprotection steps
Kinetic ResolutionEnzymes (e.g., Lipases), Chiral Acylating Agents or Chiral AcidsEffective for separating racematesMaximum theoretical yield of 50% for the desired enantiomer, Requires efficient separation
Asymmetric Transition Metal CatalysisRhodium catalysts, Chiral LigandsHigh enantioselectivity, Broad substrate scopeCatalyst cost and sensitivity, Multi-step process

Control of Diastereoselectivity in Piperidin-3-amine Formation

For piperidin-3-amines with multiple stereocenters, controlling the relative stereochemistry (diastereoselectivity) is as crucial as controlling the absolute stereochemistry (enantioselectivity). The spatial arrangement of substituents on the piperidine ring significantly influences the molecule's conformation and its interaction with biological targets.

Diastereoselectivity can be achieved through various synthetic maneuvers. In the context of forming the piperidine ring, intramolecular cyclization reactions can be guided by existing stereocenters in the acyclic precursor. For instance, an intramolecular aza-Michael reaction of a chiral N-tethered alkene can lead to the formation of substituted piperidines with good diastereoselectivity. nih.gov

Furthermore, post-cyclization modifications can be employed to control diastereoselectivity. Photoredox catalysis has emerged as a powerful tool for the C-H functionalization of piperidines. A notable example is the α-amino C-H arylation of highly substituted piperidines. While the initial arylation may be non-selective, a subsequent epimerization process, also promoted by the photoredox catalyst, can lead to the thermodynamically more stable diastereomer in high ratio. nih.gov This approach allows for the late-stage introduction of substituents with excellent diastereocontrol. nih.gov

Base-mediated epimerization is another effective strategy for controlling the stereochemistry of substituents on the piperidine ring. nih.gov By treating a piperidine derivative with a suitable base, a proton can be removed from a stereogenic center, leading to the formation of an enolate or a related intermediate. Subsequent reprotonation can then favor the formation of the thermodynamically more stable diastereomer. nih.gov This method is particularly useful for inverting the stereochemistry at the C2 or C4 positions relative to a substituent at C3.

Table 2: Strategies for Diastereocontrol in Piperidine Synthesis
StrategyDescriptionKey Features
Substrate-Controlled CyclizationUtilizing existing stereocenters in an acyclic precursor to direct the stereochemical outcome of the ring-forming reaction.Diastereoselectivity is dependent on the nature of the substrate and the reaction conditions.
Photoredox-Catalyzed EpimerizationA rapid, non-selective C-H functionalization followed by a slower, catalyst-mediated epimerization to the most stable diastereomer.Allows for late-stage functionalization with high diastereoselectivity. The final diastereomeric ratio is thermodynamically controlled.
Base-Mediated EpimerizationInversion of a stereocenter via deprotonation-reprotonation to yield the thermodynamically favored isomer.Effective for stereocenters with an adjacent activating group. Can be used to interconvert diastereomers.

Green Chemistry Principles in the Synthesis of N-Benzylpiperidin-3-amine Derivatives

The pharmaceutical industry is increasingly adopting green chemistry principles to minimize the environmental impact of drug manufacturing. The synthesis of N-benzylpiperidin-3-amine derivatives can be made more sustainable by focusing on eco-friendly reaction conditions, reagent selection, and maximizing atom economy.

Eco-friendly Reaction Conditions and Reagent Selection

A key aspect of green chemistry is the use of environmentally benign solvents or, ideally, the elimination of solvents altogether. Water is an attractive solvent for organic synthesis due to its low cost, non-flammability, and minimal environmental impact. The development of water-soluble catalysts and reagents has enabled many reactions, traditionally performed in organic solvents, to be carried out in aqueous media. For the synthesis of piperidine derivatives, reactions such as the selective hydrogenolysis of bio-renewable furan (B31954) derivatives have been successfully demonstrated in water. rsc.org

The choice of reagents also plays a crucial role in the greenness of a synthetic route. Replacing hazardous and stoichiometric reagents with catalytic and more benign alternatives is a central tenet of green chemistry. For instance, in solid-phase peptide synthesis, which shares some procedural similarities with certain heterocyclic syntheses, piperidine is commonly used for Fmoc deprotection. However, due to its toxicity, alternatives like 3-(diethylamino)propylamine (B94944) (DEAPA) are being explored. rsc.org In the synthesis of N-benzylpiperidin-3-amine, catalytic hydrogenation is a greener alternative to the use of stoichiometric metal hydride reducing agents.

Furthermore, the use of microwave irradiation can significantly reduce reaction times and energy consumption compared to conventional heating methods. mdpi.com This technique has been successfully applied to the synthesis of various nitrogen-containing heterocycles, often leading to cleaner reactions and higher yields. mdpi.com

Atom Economy and Sustainable Methodologies in Piperidine Synthesis

Atom economy is a measure of the efficiency of a chemical reaction in converting the mass of reactants into the desired product. Reactions with high atom economy, such as addition and rearrangement reactions, are inherently greener as they generate minimal waste. In contrast, substitution and elimination reactions often have lower atom economies.

To improve the atom economy in the synthesis of piperidine derivatives, one-pot and cascade reactions are highly desirable. These methodologies combine multiple reaction steps into a single operation, thereby reducing the need for intermediate purification, minimizing solvent usage, and saving time and energy. nih.gov For example, a one-pot multicomponent synthesis of polysubstituted tetrahydropyridines has been described, which proceeds with high atom economy. researchgate.net

The concept of "yield economy," which considers both the reaction yield and the time taken, is also a useful metric for evaluating the sustainability of a process. ekb.eg Mechanochemical synthesis, where reactions are carried out by grinding solids together, often proceeds solvent-free and can offer a higher yield economy compared to traditional solution-phase methods. ekb.eg

Table 3: Green Chemistry Metrics in Synthesis
MetricDefinitionSignificance in Piperidine Synthesis
Atom Economy(Molecular weight of desired product / Sum of molecular weights of all reactants) x 100%Promotes the design of synthetic routes that maximize the incorporation of reactant atoms into the final product, thus minimizing waste. Cascade and addition reactions are favored.
Yield EconomyYield (%) / Reaction Time (min)Provides a measure of the efficiency of a reaction in terms of both product output and time, favoring faster, high-yielding reactions.
Reaction Mass Efficiency (RME)Mass of the product / Total mass of reactantsGives the observed efficiency of reactant utilization in a specific reaction.

By integrating these advanced enantioselective, diastereoselective, and green synthetic methodologies, the production of complex molecules like this compound can be achieved with high levels of precision, efficiency, and environmental responsibility.

Chemical Reactivity and Transformation Pathways of 1 2 Methoxybenzyl Piperidin 3 Amine

Reactivity of the Piperidine (B6355638) Nitrogen Atom

The nitrogen atom within the piperidine ring is a tertiary amine, which defines its specific reactivity. Unlike primary or secondary amines, it lacks a hydrogen atom and therefore cannot act as a nucleophile in reactions that involve the loss of a proton from the nitrogen. However, its lone pair of electrons allows it to function as a base and a nucleophile in other contexts.

Amine Functionalization Reactions

The primary functionalization reactions of the tertiary piperidine nitrogen involve the utilization of its lone pair of electrons.

Quaternization: The piperidine nitrogen can react with alkyl halides, such as methyl iodide or benzyl (B1604629) bromide, to form quaternary ammonium (B1175870) salts. This reaction proceeds via an SN2 mechanism where the nitrogen atom acts as a nucleophile. The rate of this reaction can be influenced by the steric hindrance of the alkyl halide and the basicity of the amine. dnu.dp.ua

N-Oxide Formation: Oxidation of the tertiary amine with reagents like hydrogen peroxide, m-chloroperoxybenzoic acid (mCPBA), or Oxone leads to the formation of a piperidine N-oxide. google.comrsc.orgorganic-chemistry.org These N-oxides are often stable compounds but can also serve as intermediates in further reactions. For instance, in the Polonovski–Potier reaction, N-oxides react with acylating agents like trifluoroacetic anhydride (B1165640) to generate iminium ions, which can then be trapped by nucleophiles, enabling functionalization at the α-carbon of the piperidine ring. acs.org N-oxides can also sometimes be reduced back to the tertiary amine, making them potential prodrugs in pharmaceutical applications. google.comgoogle.com

Table 1: Functionalization Reactions of the Piperidine Nitrogen

Reaction Type Reagent Examples Product
Quaternization Methyl iodide, Benzyl chloride Quaternary ammonium salt
N-Oxide Formation H₂O₂, mCPBA Piperidine N-oxide

Role in Condensation and Annulation Reactions

While the tertiary nitrogen of the piperidine ring cannot directly participate as a reactant in most condensation reactions (which typically require a primary or secondary amine), it plays a crucial role as a catalyst.

Base Catalysis: The basic nature of the piperidine nitrogen allows it to act as a non-nucleophilic base catalyst in various condensation reactions, such as the Knoevenagel or Claisen-Schmidt condensations. It facilitates these reactions by deprotonating active methylene (B1212753) compounds or other acidic protons, thereby generating the necessary nucleophile.

Annulation Reactions: In annulation reactions, which involve the formation of a new ring, tertiary amines can serve as catalysts or reagents that facilitate key steps. nih.gov For instance, they can act as proton relays or promote the formation of reactive intermediates. researchgate.netunam.mx The specific role of the 1-(2-methoxybenzyl)piperidin-3-amine in such reactions would depend on the other reactants and conditions, but its basicity is a key property.

Transformations Involving the 2-Methoxybenzyl Group

The 2-methoxybenzyl group attached to the piperidine nitrogen is susceptible to reactions on both the aromatic ring and the benzylic C-N bond.

Aromatic Ring Functionalization and Derivatization

The benzene (B151609) ring of the 2-methoxybenzyl group can undergo electrophilic aromatic substitution (SEAr). The reactivity and regioselectivity of these substitutions are governed by the existing substituents: the methoxy (B1213986) group (-OCH₃) and the piperidin-1-ylmethyl group (-CH₂-piperidine).

Directing Effects: The methoxy group is a strong activating group and an ortho, para-director due to its ability to donate electron density to the ring via resonance. libretexts.org The -CH₂-piperidine group is weakly activating and also an ortho, para-director. Since the methoxy group is at position 2, the incoming electrophile will be directed primarily to the positions ortho and para to it (positions 3 and 5, and position 6). The combined directing effects will determine the final position of substitution.

Typical Reactions: Common electrophilic aromatic substitution reactions include:

Halogenation: Introduction of a halogen (e.g., Br, Cl) using reagents like Br₂/FeBr₃ or Cl₂/AlCl₃. wikipedia.org

Nitration: Introduction of a nitro group (-NO₂) using a mixture of nitric acid (HNO₃) and sulfuric acid (H₂SO₄). oneonta.edu

Friedel-Crafts Alkylation/Acylation: Introduction of an alkyl or acyl group using an alkyl/acyl halide and a Lewis acid catalyst (e.g., AlCl₃). uci.edu

Table 2: Electrophilic Aromatic Substitution on the 2-Methoxybenzyl Group

Reaction Reagents Expected Major Products (Positions)
Bromination Br₂ / FeBr₃ Bromo-substituted derivative (e.g., at C-5)
Nitration HNO₃ / H₂SO₄ Nitro-substituted derivative (e.g., at C-5)
Acylation CH₃COCl / AlCl₃ Acetyl-substituted derivative (e.g., at C-5)

Cleavage and Modification of the N-Benzyl Linkage

The bond between the piperidine nitrogen and the benzylic carbon is a key site for transformations, particularly for deprotection strategies in synthesis. Methoxy-substituted benzyl groups, such as the 2-methoxybenzyl group, are particularly susceptible to cleavage under specific conditions.

Oxidative Cleavage: The para-methoxybenzyl (PMB) group is well-known to be cleaved under mild oxidative conditions using reagents like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) or ceric ammonium nitrate (B79036) (CAN). total-synthesis.com The electron-donating methoxy group stabilizes the cationic intermediate formed during the oxidation, facilitating the cleavage. total-synthesis.com While the subject compound has an ortho-methoxybenzyl group, similar oxidative cleavage methods are expected to be effective. Electrochemical methods have also been developed for the selective oxidative cleavage of benzyl C-N bonds. soton.ac.ukmdpi.com

Reductive Cleavage (Hydrogenolysis): The N-benzyl bond can be cleaved under reductive conditions, a process known as hydrogenolysis. This is typically achieved using hydrogen gas (H₂) and a metal catalyst, most commonly palladium on carbon (Pd/C). sciencemadness.org This reaction results in the formation of the secondary amine (3-aminopiperidine) and toluene. The conditions for this reaction are generally mild and tolerate many other functional groups.

Reactivity at the Piperidine C-3 Amine Position

The primary amino group (-NH₂) at the C-3 position is the most nucleophilic and reactive site in the molecule for a wide range of common organic reactions. This functional group allows for extensive derivatization.

Acylation: The primary amine readily reacts with acylating agents such as acid chlorides, anhydrides, or carboxylic acids (in the presence of a coupling agent) to form amides. This is a standard method for creating peptide-like bonds or introducing various functional groups. google.com

Alkylation: The amine can be alkylated by reaction with alkyl halides. This reaction can proceed to form secondary and tertiary amines. Due to the potential for overalkylation, reductive amination is often a more controlled method for mono-alkylation. nih.gov

Reductive Amination: A highly effective method for forming C-N bonds, reductive amination involves the reaction of the primary amine with an aldehyde or ketone to form an imine intermediate, which is then reduced in situ to the corresponding secondary amine. nih.govharvard.eduresearchgate.net Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH₄) or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃). nih.govharvard.edu This method is widely used to introduce a variety of substituents onto the amine. chim.itmdpi.com

Sulfonylation: Reaction with sulfonyl chlorides (e.g., tosyl chloride) in the presence of a base yields sulfonamides.

Michael Addition: As a nucleophile, the primary amine can participate in Michael additions to α,β-unsaturated carbonyl compounds, leading to the formation of β-amino ketones or esters. nih.gov

Table 3: Reactions at the C-3 Primary Amine Position

Reaction Type Reagent Examples Product Type
Acylation Acetyl chloride, Acetic anhydride Amide
Alkylation Methyl iodide Secondary/Tertiary amine
Reductive Amination Acetone, NaBH(OAc)₃ N-isopropyl amine (secondary)
Sulfonylation Tosyl chloride Sulfonamide

Reactions of Primary Amines on Piperidine Scaffolds

The primary amine at the C-3 position of the piperidine ring is a key site for chemical modification. As a potent nucleophile, it readily participates in a variety of common amine-based transformations. These reactions are fundamental in synthetic chemistry for building more complex molecules and for creating libraries of compounds for biological screening.

Key transformations involving the primary amine include:

Acylation: The primary amine can be acylated using acyl chlorides, anhydrides, or carboxylic acids (with coupling agents) to form the corresponding amides. This reaction is one of the most common methods for modifying primary amines.

Sulfonylation: Reaction with sulfonyl chlorides yields sulfonamides. This transformation is often used to introduce groups that can alter the electronic properties and biological activity of the parent molecule.

Alkylation: The primary amine can be alkylated with alkyl halides or via reductive amination with aldehydes or ketones. nih.gov Reductive amination, which involves the formation of an imine followed by reduction, is a widely used method for forming secondary amines. nih.govnih.gov This can be a stepwise or a one-pot process.

Arylation: The introduction of an aryl group can be achieved through methods like the Buchwald-Hartwig amination, which uses a palladium catalyst to couple the amine with an aryl halide.

These reactions allow for the systematic modification of the piperidine scaffold, enabling the exploration of structure-activity relationships.

Table 1: Representative Reactions of the Primary Amine Moiety

Reaction Type Reagent Example Product Structure Product Class
Acylation Acetyl Chloride Amide
Sulfonylation Benzenesulfonyl Chloride Sulfonamide
Reductive Amination Acetone, NaBH(OAc)₃ Secondary Amine
Arylation Phenyl Bromide, Pd Catalyst Secondary Arylamine

Regioselective Modifications of the Piperidine Ring System

Beyond the reactivity of the primary amine, the piperidine ring itself can undergo regioselective functionalization. The substitution pattern of this compound, with groups at the N-1 and C-3 positions, influences the sites of further reactions on the heterocyclic ring.

C-H Functionalization:

Direct C-H functionalization is a powerful strategy for modifying the piperidine core. The positions adjacent to the ring nitrogen (C-2 and C-6) are particularly susceptible to functionalization due to the influence of the nitrogen atom. d-nb.info

α-Functionalization: One established method involves the formation of an endo-cyclic iminium ion from the corresponding tertiary amine N-oxide, followed by the addition of a nucleophile. acs.org This approach allows for the selective introduction of substituents at the α-position (C-2 or C-6). For an N-benzyl piperidine, this can lead to the addition of various alkyl or aryl groups. acs.org The presence of a substituent at the C-3 position can influence the regioselectivity between the C-2 and C-6 positions. acs.org

Catalyst-Controlled Functionalization: The site-selectivity of C-H functionalization can be controlled by the choice of catalyst and the nature of the protecting group on the nitrogen. nih.gov Rhodium-catalyzed C-H insertion reactions, for example, have been used to functionalize piperidines at the C-2, C-3, or C-4 positions, depending on the specific catalytic system employed. d-nb.infonih.gov While the C-3 position is generally considered deactivated towards certain C-H insertion reactions due to the inductive effect of the nitrogen, indirect methods or specialized catalysts can overcome this challenge. d-nb.infonih.gov

Other Transformation Pathways:

Ring Expansion: Substituted piperidines can serve as precursors for larger ring systems, such as azepanes, through ring expansion reactions. researchgate.netresearchgate.net

Oxidative Reactions: The tertiary amine of the piperidine ring can be oxidized. For instance, photocatalytic methods can generate an iminium ion, which serves as a key intermediate for either α-hydroxylation or β-elimination, depending on the reaction conditions. researchgate.net

The interplay between the existing substituents and the chosen reagents and catalysts determines the outcome of these transformations, allowing for controlled and regioselective modification of the piperidine scaffold.

Table 2: Potential Regioselective Modifications of the Piperidine Ring

Modification Type Position Method Description
C-H Alkylation C-2 / C-6 Iminium Ion Formation Oxidation to an N-oxide followed by reaction with an acylating agent generates an iminium ion, which is trapped by a nucleophile. acs.org
C-H Functionalization C-2 / C-4 Catalyst-Controlled Insertion Rhodium-catalyzed reaction with donor/acceptor carbenes can lead to functionalization at specific positions depending on the catalyst and N-substituent. nih.gov
Dehydrogenation C-2, C-3 or C-5, C-6 Amine Oxidase Cascade Enzymatic oxidation can generate a dihydropyridinium intermediate, which can be further reduced to introduce new stereocenters. nih.gov

Theoretical and Computational Investigations of 1 2 Methoxybenzyl Piperidin 3 Amine

Conformational Analysis of N-Benzylpiperidin-3-amines

The conformational landscape of N-benzylpiperidin-3-amines is primarily dictated by the geometry of the piperidine (B6355638) ring and the orientation of the N-substituent.

Chair and Twist-Boat Conformations of the Piperidine Ring

The piperidine ring, a core scaffold in many bioactive molecules, predominantly adopts a chair conformation, which is similar to cyclohexane (B81311). wikipedia.org However, it can also exist in higher-energy twist-boat conformations. The chair form is generally more stable due to the minimization of torsional and steric strain. In substituted piperidines, the equilibrium between chair and twist-boat conformations can be influenced by the nature and position of the substituents. researchgate.netias.ac.in For some N-acylpiperidines, the twist-boat conformation has been observed, and it is thought to be stabilized by interactions with proteins. nih.govacs.org

Influence of N-Substituents on Conformational Preferences

The substituent on the nitrogen atom of the piperidine ring plays a critical role in determining the conformational preferences. For N-benzylpiperidines, the bulky benzyl (B1604629) group influences the orientation of the substituents on the ring to minimize steric hindrance. rsc.org The presence of an N-substituent can lead to A1,3-strain (allylic strain), which arises from the interaction between the N-substituent and substituents at the C2 and C6 positions of the piperidine ring. This strain can dictate whether a substituent at the 2-position adopts an axial or equatorial orientation. nih.govrsc.org In the case of N-methylpiperidine, the equatorial conformation is significantly preferred over the axial one. wikipedia.org The choice of the N-protecting group, such as a benzyl or Boc group, can also be used to control the stereochemical outcome of reactions by influencing the conformational equilibrium. rsc.org

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and properties of molecules. researchgate.netrsc.org It offers a good balance between accuracy and computational cost, making it a valuable tool for studying complex organic molecules like 1-(2-Methoxybenzyl)piperidin-3-amine. jksus.org

Geometry Optimization and Electronic Structure Calculations

DFT calculations are widely used to determine the most stable three-dimensional arrangement of atoms in a molecule, a process known as geometry optimization. youtube.commdpi.com For piperidine derivatives, DFT methods like B3LYP with various basis sets (e.g., 6-311++G(d,p)) are commonly employed to obtain optimized geometries. researchgate.netrsc.orgacs.orgnih.gov These calculations provide detailed information about bond lengths, bond angles, and dihedral angles, which are essential for understanding the molecule's shape and steric properties.

Once the geometry is optimized, further DFT calculations can elucidate the electronic structure, including the distribution of electrons and the energies of molecular orbitals. researchgate.net The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular interest as they relate to the molecule's reactivity. researchgate.netscielo.br The energy gap between the HOMO and LUMO can provide insights into the chemical stability of the compound. researchgate.net

Below is a hypothetical table of optimized geometric parameters for a chair conformation of a substituted N-benzylpiperidine, as might be obtained from a DFT calculation.

ParameterValue
N1-C2 Bond Length (Å)1.47
C2-C3 Bond Length (Å)1.53
C3-C4 Bond Length (Å)1.53
N1-C6 Bond Length (Å)1.47
C5-C6 Bond Length (Å)1.53
C2-N1-C6 Bond Angle (°)111.5
N1-C2-C3 Bond Angle (°)110.8
C2-C3-C4 Bond Angle (°)111.2

Prediction of Spectroscopic Parameters

A significant application of DFT is the prediction of various spectroscopic parameters, which can be compared with experimental data to validate the computed structure. researchgate.netnih.gov For instance, DFT calculations using the Gauge-Invariant Atomic Orbital (GIAO) method can accurately predict ¹H and ¹³C NMR chemical shifts. researchgate.netscielo.br Vibrational frequencies, corresponding to infrared (IR) spectra, can also be calculated and compared with experimental IR spectra to confirm the presence of specific functional groups and to aid in the assignment of vibrational modes. nih.gov Furthermore, time-dependent DFT (TD-DFT) can be used to predict electronic transitions, which are observed in UV-Vis spectroscopy. colab.ws

The following table shows a hypothetical comparison between experimental and DFT-calculated ¹³C NMR chemical shifts for a substituted piperidine derivative.

Carbon AtomExperimental Chemical Shift (ppm)Calculated Chemical Shift (ppm)
C260.561.2
C348.247.9
C428.929.5
C526.126.8
C655.354.7

Molecular Dynamics and Simulation Studies

Molecular dynamics (MD) simulations provide a way to study the dynamic behavior of molecules over time. researchgate.net By solving Newton's equations of motion for a system of atoms, MD simulations can model conformational changes, molecular vibrations, and interactions with other molecules, such as solvents or biological macromolecules. nih.gov

For a molecule like this compound, MD simulations could be used to explore its conformational flexibility in different environments. For example, simulations in a water box could reveal how the molecule interacts with water and how this influences its preferred conformation. MD simulations are also instrumental in studying the binding of small molecules to proteins, providing insights into the stability of the ligand-protein complex and the key interactions that govern binding. colab.wsajchem-a.com These simulations can help to understand how the conformational dynamics of the piperidine ring and the N-benzyl group might play a role in molecular recognition processes.

Dynamic Behavior of Substituted Piperidine Systems

The piperidine ring, a core structural motif in this compound, is not static. It exists predominantly in a chair conformation to minimize angular and torsional strain. However, this conformation is subject to dynamic processes, including ring inversion (or chair-flipping) and nitrogen inversion.

In the case of this compound, there are two substituents on the piperidine ring: the 2-methoxybenzyl group at the nitrogen (N1) and the amine group at the C3 position. The conformational equilibrium will be influenced by the energetic preference of both groups for the equatorial position. The large 2-methoxybenzyl group is strongly biased towards the equatorial position to minimize steric clashes. The smaller amine group at C3 also has a preference for the equatorial position.

Nitrogen Inversion: The nitrogen atom in the piperidine ring also undergoes rapid inversion. However, when the nitrogen is substituted, as in this case with a benzyl group, the energy barrier for this inversion can be influenced by the nature of the substituent.

The Curtin-Hammett Principle: The dynamic equilibrium between conformers is particularly relevant in chemical reactions. According to the Curtin-Hammett principle, if the rate of interconversion between two conformers is much faster than the rate of their reaction to form products, the product ratio is not determined by the relative populations of the conformers, but by the difference in the free energies of the transition states. wikipedia.org For example, in the oxidation of N-methyl piperidine, the more stable equatorial conformer leads to the major product because the transition state for its reaction is lower in energy. wikipedia.org This principle is essential for predicting the outcome of reactions involving conformationally flexible molecules like substituted piperidines.

Computational methods such as Density Functional Theory (DFT) and dynamic Nuclear Magnetic Resonance (NMR) studies are used to quantify the energy barriers associated with these dynamic processes. beilstein-journals.org For instance, the activation energy (ΔG#) for ring inversion in piperidine is significantly higher than in cyclohexane due to the presence of the nitrogen atom.

Dynamic ProcessTypical Activation Energy (ΔG#)Influencing Factors
Ring Inversion ~42.3 kJ/mol for PiperidineSteric bulk of substituents, solvent polarity, electrostatic interactions beilstein-journals.orgresearchgate.net
Nitrogen Inversion Lower than ring inversionNature of N-substituent, protonation state

This table presents typical values for piperidine systems to illustrate the energetic scales of their dynamic behaviors.

A comprehensive study of fluorinated piperidine derivatives highlighted that the conformational preferences are governed by a combination of charge-dipole interactions, hyperconjugation, steric repulsion, and dipole minimization. researchgate.net Solvation and solvent polarity were also found to play a major role in stabilizing certain conformers. researchgate.net These same principles would dictate the conformational landscape of this compound.

Intermolecular Interactions in Piperidine Derivatives

The physical properties and biological activity of this compound are heavily influenced by its intermolecular interactions. The molecule possesses several functional groups capable of engaging in various non-covalent interactions, including hydrogen bonds, van der Waals forces, and electrostatic interactions.

Hydrogen Bonding: The primary amine group (-NH2) at the C3 position is a potent hydrogen bond donor, while the nitrogen atom of the amine group and the oxygen atom of the methoxy (B1213986) group are hydrogen bond acceptors. The piperidine ring nitrogen can also act as a hydrogen bond acceptor. These interactions are critical in the solid state, influencing crystal packing, and in solution, affecting solubility and interactions with other molecules. In the crystal structure of piperidine itself, molecules are linked into chains by N-H···N hydrogen bonds. researchgate.net

Electrostatic and Dipole Interactions: The presence of heteroatoms (N, O) induces a dipole moment in the molecule. The methoxy group on the benzyl ring and the amine group on the piperidine ring create regions of partial negative and positive charge, leading to dipole-dipole interactions that help orient molecules in a specific manner in the solid state or in polar solvents. researchgate.net

Computational analyses, such as PIXEL calculations, can be used to determine the energies of these different intermolecular contacts. researchgate.net A study of solid piperidine showed that while the primary N-H···N hydrogen bond had an energy of approximately -23 kJ/mol, numerous weaker H···H contacts (with energies of -4 to -8 kJ/mol) also made substantial contributions to the total lattice energy. researchgate.net

Interaction TypePotential Functional Groups InvolvedEstimated Energy
Hydrogen Bond (Donor) 3-amino group (-NH2)Strong (~10-40 kJ/mol)
Hydrogen Bond (Acceptor) 3-amino group (-NH2), Piperidine Nitrogen (N1), Methoxy Oxygen (-OCH3)Strong (~10-40 kJ/mol)
π-π Stacking 2-methoxybenzyl ringModerate (~2-10 kJ/mol)
Dispersion Forces Entire molecule, especially aromatic and aliphatic ringsWeak but cumulative
Dipole-Dipole Polar C-N, C-O, and N-H bondsWeak to Moderate

This table outlines the potential intermolecular interactions for this compound and their generally accepted energy ranges.

These theoretical and computational investigations provide a detailed picture of the structural dynamics and intermolecular forces that define the chemical character of this compound, forming a basis for understanding its behavior in various chemical and biological systems.

Mechanistic Studies of Key Chemical Reactions Involving 1 2 Methoxybenzyl Piperidin 3 Amine

Elucidation of Reaction Pathways in Piperidine (B6355638) Amine Synthesis

Alternatively, a pathway could involve the initial formation of 3-aminopiperidine, which is then N-alkylated with 2-methoxybenzyl chloride or subjected to reductive amination with 2-methoxybenzaldehyde (B41997). The choice of pathway can be influenced by the availability of starting materials and the desired stereochemical outcome. Intramolecular cyclization strategies, such as the reductive amination of ω-amino fatty acids or the cyclization of linear amino-aldehydes, represent other viable, albeit more complex, pathways to the core piperidine structure. nih.gov

The identification and characterization of reactive intermediates are key to understanding the reaction mechanism. In the context of piperidine synthesis via reductive amination, imines and iminium ions are critical intermediates. nih.gov For the synthesis of 1-(2-methoxybenzyl)piperidin-3-amine from N-(2-methoxybenzyl)-3-piperidone, the initial reaction with an amine source (like ammonia or its equivalent) forms a hemiaminal, which then dehydrates to form an enamine or an iminium ion intermediate. This electrophilic species is then reduced by a hydride source (e.g., NaBH₄, NaBH(OAc)₃).

In pathways involving cyclization, different intermediates are observed. For example, in copper-catalyzed intramolecular C-H amination reactions to form piperidines, organometallic copper-containing species are proposed as key intermediates. acs.org Similarly, radical-mediated cyclizations proceed through specific radical intermediates, where a competitive process between radical rebound and hydrogen transfer can influence product distribution. nih.gov In chemo-enzymatic approaches, enamine intermediates have been isolated and confirmed to be part of the reaction pathway leading to the final piperidine product. nih.govacs.org

Table 1: Common Intermediates in Piperidine Synthesis

Reaction Type Key Intermediate(s) Precursor(s) for this compound
Reductive Amination Iminium Ion, Enamine N-(2-methoxybenzyl)-3-piperidone, 2-methoxybenzaldehyde
Intramolecular Cyclization Organometallic complexes, Radical species Linear amino-aldehydes or halo-amines

Computational studies, particularly using Density Functional Theory (DFT), are instrumental in mapping the energy landscapes of reaction pathways. For the synthesis of piperidines, DFT investigations have been used to propose catalytic cycles and determine the feasibility of different pathways. For example, in the copper-catalyzed intramolecular C-H amination, a catalytic cycle involving Cu(I)/Cu(II) oxidation states was proposed based on DFT calculations. acs.org These studies help to elucidate the mechanism by comparing the energy barriers of different potential steps, such as single-electron transfer (SET) versus reductive pathways. acs.org

Catalytic Mechanisms in Piperidine Derivatization

Derivatization of the this compound scaffold can occur at several positions: the piperidine ring C-H bonds, the secondary amine of the 3-amino group, or even the benzyl (B1604629) group. Catalysis is central to achieving high efficiency and selectivity in these transformations.

Transition-metal catalysis is a powerful tool for the functionalization of typically inert C-H bonds and the formation of new C-C bonds. mdpi.comacs.org Catalysts based on palladium, rhodium, iridium, nickel, and copper are commonly employed. acs.orgmdpi.com For a molecule like this compound, the nitrogen atom of the piperidine ring can act as a directing group, facilitating ortho-C-H activation on the piperidine ring or the methoxybenzyl group.

The general mechanism for such a directed C-H activation often involves:

Coordination: The metal catalyst coordinates to the directing group (the piperidine nitrogen).

C-H Activation: The metal center cleaves a proximal C-H bond, often via a concerted metalation-deprotonation (CMD) pathway, forming a metallacyclic intermediate.

Functionalization: The metallacycle reacts with a coupling partner (e.g., an aryl halide, alkene, or alkyne).

Reductive Elimination: The final product is released, and the catalyst is regenerated.

Palladium catalysts like Pd(OAc)₂ are frequently used for C-H arylation, while rhodium and iridium complexes are effective for C-H alkylation and olefination. acs.org Copper catalysts have been shown to be effective in intramolecular C-H amination to form the piperidine ring itself. acs.org

Table 2: Metal Catalysts in Piperidine Functionalization

Catalyst Type Reaction Mechanistic Role
Palladium (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂) Suzuki, Stille Cross-Coupling C-C bond formation via oxidative addition/reductive elimination cycle. mdpi.com
Rhodium/Iridium C-H Alkylation/Arylation Formation of 5-membered metallacycle intermediates for directed functionalization. acs.org
Copper (e.g., [TpₓCuL]) Intramolecular C-H Amination Cu(I)/Cu(II) catalytic cycle involving N-F bond activation. acs.org

Organocatalysis offers a metal-free alternative for piperidine functionalization. The secondary amine of the 3-amino group in this compound is a prime site for organocatalytic transformations. For example, it can participate as a nucleophile in Michael additions to α,β-unsaturated ketones, a reaction that can be catalyzed by chiral Brønsted acids or bases to control stereochemistry. beilstein-journals.org

Furthermore, the piperidine moiety itself can act as an organocatalyst. Piperidine and its derivatives are well-known basic catalysts for reactions like Knoevenagel condensations and Michael additions. The mechanism typically involves the formation of a nucleophilic enamine intermediate from a ketone or aldehyde substrate and the piperidine catalyst. This enamine then attacks an electrophile, and subsequent hydrolysis releases the product and regenerates the piperidine catalyst.

Stereochemical Control Mechanisms in Amine Reactions

Since the C3 position of this compound is a stereocenter, controlling its configuration is a significant challenge in its synthesis. Several mechanistic strategies can be employed to achieve stereocontrol.

One powerful method is the nitro-Mannich (or aza-Henry) reaction, which can be used to establish the relative stereochemistry between the C3-amino group and other substituents on the piperidine ring. beilstein-journals.org The reaction between a nitroalkane and an imine can be controlled using chiral catalysts, such as thiourea-based organocatalysts or chiral metal-Lewis acid complexes, to yield β-nitroamines with high enantioselectivity. beilstein-journals.org Subsequent reduction of the nitro group provides access to stereodefined 1,2-diamino functionalities.

Another advanced approach is chemo-enzymatic synthesis. nih.govacs.org A stereoselective one-pot cascade using an amine oxidase and an ene-imine reductase can convert N-substituted tetrahydropyridines into chiral piperidines with high enantiomeric excess. acs.org The mechanism involves an initial oxidation to a dihydropyridine intermediate, followed by an asymmetric reduction catalyzed by the ene-imine reductase. This process can proceed via a dynamic kinetic resolution (DKR), where an enamine intermediate allows for the epimerization of a transient iminium species, enabling the conversion of a racemic mixture into a single enantiomer of the final product. nih.govacs.org The stereochemical outcome is dictated by the specific enzyme used, with different enzymes providing access to opposite enantiomers. acs.org

Table 3: Methods for Stereochemical Control in 3-Aminopiperidine Synthesis

Method Key Mechanistic Feature Catalyst/Reagent Type Stereochemical Outcome
Asymmetric Nitro-Mannich Reaction Enantioselective addition to an imine Chiral thiourea organocatalysts, Chiral Lewis acids Sets C2/C3 relative and absolute stereochemistry. beilstein-journals.org
Chemo-enzymatic Cascade Dynamic kinetic resolution of iminium intermediate Amine Oxidase / Ene-Imine Reductase High enantiomeric excess (ee) for the 3-amino group. acs.org
Asymmetric Hydrogenation Chiral ligand-metal complex directs hydride attack Chiral Rhodium or Iridium catalysts Enantioselective reduction of an enamine or imine precursor.

Compound Name Table

Compound Name
This compound
N-(2-methoxybenzyl)-3-piperidone
2-methoxybenzaldehyde
2-methoxybenzyl chloride
3-aminopiperidine
Sodium borohydride (B1222165) (NaBH₄)
Sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃)

1 2 Methoxybenzyl Piperidin 3 Amine As a Core Building Block in Advanced Organic Synthesis

Modular Synthesis of Complex Molecular Frameworks

The strategic use of 1-(2-Methoxybenzyl)piperidin-3-amine allows for a modular approach to the synthesis of complex molecules, where different fragments can be systematically introduced to build a desired molecular framework. This approach is highly valued in medicinal chemistry for the rapid generation of compound libraries for screening purposes.

Scaffold Design and Construction Strategies

The design of novel molecular scaffolds often begins with a central core that can be elaborated in multiple directions. This compound serves as an excellent starting scaffold due to its distinct reactive sites. The primary amine at the 3-position is a nucleophilic handle that can readily participate in a variety of bond-forming reactions, including amidation, reductive amination, and urea or thiourea formation. The secondary amine within the piperidine (B6355638) ring can be targeted for N-alkylation or N-arylation, further expanding the accessible chemical space.

The 2-methoxybenzyl group is not merely a passive substituent. Its presence can influence the conformational preference of the piperidine ring, which can be crucial for biological activity. Furthermore, the methoxy (B1213986) group offers a potential site for modification, such as demethylation to a phenol, which can then be used for further derivatization.

A common strategy in scaffold construction involves the initial functionalization of the primary amine, followed by modification of the piperidine nitrogen. For instance, the primary amine can be acylated with a variety of carboxylic acids to introduce diverse side chains. Subsequently, the piperidine nitrogen can be functionalized, for example, through reductive amination with different aldehydes or ketones. This sequential approach allows for the systematic introduction of chemical diversity at two distinct points of the molecule.

Reaction Type Reagent/Conditions Functional Group Introduced
AcylationCarboxylic acid, coupling agent (e.g., HATU, EDCI)Amide
Reductive AminationAldehyde or ketone, reducing agent (e.g., NaBH(OAc)₃)Substituted amine
SulfonylationSulfonyl chloride, baseSulfonamide
Urea FormationIsocyanateUrea
Thiourea FormationIsothiocyanateThiourea

Integration into Multicomponent Reactions (MCRs)

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a new product containing substantial portions of all the reactants, are powerful tools for the rapid synthesis of complex molecules. The primary amine of this compound makes it an ideal component for a variety of MCRs.

One of the most well-known MCRs is the Ugi reaction, which typically involves an aldehyde, an amine, a carboxylic acid, and an isocyanide. In this context, this compound can serve as the amine component. The resulting Ugi product would incorporate the piperidine scaffold and offer multiple points for further diversification.

Another important class of MCRs are the Passerini and Petasis reactions. While the Passerini reaction involves an aldehyde, a carboxylic acid, and an isocyanide, the Petasis reaction is a three-component reaction of an amine, a carbonyl compound, and a boronic acid. The primary amine of this compound can be utilized in Petasis-type reactions to generate α-amino acids and their derivatives.

The integration of this compound into MCRs provides a highly efficient route to complex, drug-like molecules. The ability to introduce multiple points of diversity in a single step is a significant advantage in the exploration of chemical space.

Multicomponent Reaction Reactants Potential Product Scaffold
Ugi ReactionAldehyde, Carboxylic Acid, Isocyanideα-Acylamino carboxamide
Petasis ReactionCarbonyl Compound, Boronic AcidSubstituted α-Amino Acid
Mannich ReactionAldehyde, Carbonyl Compoundβ-Amino carbonyl compound

Chemical Diversification of Piperidine Amine Scaffolds

Once the core scaffold is assembled, further chemical diversification is often necessary to fine-tune the properties of the molecule. This compound and its derivatives are amenable to a wide range of post-synthetic functionalization strategies.

Strategies for Post-Synthetic Functionalization

Post-synthetic functionalization refers to the chemical modification of a molecule after its initial synthesis. This is a powerful strategy for creating a library of related compounds from a common intermediate. For derivatives of this compound, several functional groups can be targeted for modification.

If the primary amine has been acylated, the resulting amide bond can be reduced to a secondary amine, which can then be further functionalized. The piperidine ring itself can also be a site for functionalization. For example, C-H activation methods can be employed to introduce substituents at various positions on the ring, although this can be challenging to control regioselectively.

The 2-methoxybenzyl group can also be a target for post-synthetic modification. As mentioned earlier, demethylation of the methoxy group to a phenol opens up possibilities for etherification or esterification, introducing another layer of diversity.

Synthesis of Analogues and Derivatives for Chemical Space Exploration

The systematic synthesis of analogues and derivatives is a cornerstone of medicinal chemistry, allowing for the exploration of structure-activity relationships (SAR). Starting from this compound, a wide range of analogues can be prepared by varying the substituents at the primary amine, the piperidine nitrogen, and the benzyl (B1604629) ring.

For example, a library of amides can be synthesized by reacting this compound with a diverse set of carboxylic acids. Similarly, a library of substituted amines can be generated through reductive amination with various aldehydes and ketones.

Future Directions and Emerging Research Avenues in the Chemistry of 1 2 Methoxybenzyl Piperidin 3 Amine

Development of Novel and Efficient Synthetic Methodologies

The synthesis of highly substituted piperidines like 1-(2-Methoxybenzyl)piperidin-3-amine often involves multi-step sequences. nih.gov Current research is intensely focused on developing more direct, efficient, and sustainable methods to construct and functionalize the piperidine (B6355638) core.

Modern catalysis offers powerful tools for the late-stage functionalization of saturated heterocycles, a challenging but highly desirable transformation. For a pre-formed this compound core, direct C–H functionalization would allow for the introduction of new substituents with surgical precision, bypassing the need for de novo synthesis.

Recent breakthroughs in this area include:

Photoredox Catalysis: This approach uses light to initiate radical-mediated transformations under mild conditions. It has been successfully applied to the α-amino C–H arylation of highly substituted piperidines. nih.govchemrxiv.org This method could potentially be used to introduce aryl groups at the C2 or C6 positions of the piperidine ring of the target molecule.

Dirhodium Catalysis: Dirhodium catalysts have demonstrated the ability to control the site-selectivity of C-H functionalization at the C2, C3, or C4 positions of the piperidine ring by carefully selecting the catalyst's electronic and steric properties. nih.gov

Palladium and Nickel Catalysis: These transition metals are pivotal in cross-coupling reactions. Recent methods have streamlined the synthesis of complex piperidines by reducing the number of steps required, often avoiding the need for expensive precious metals like palladium in favor of nickel. news-medical.netmedhealthreview.comajchem-a.com

Catalytic SystemTransformationPotential Application on Piperidine CoreReference(s)
Photoredox (e.g., Ir(ppy)₃)α-Amino C–H ArylationArylation at C2/C6 positions nih.gov, chemrxiv.org
Dirhodium (e.g., Rh₂(R-TPPTTL)₄)Site-Selective C-H InsertionFunctionalization at C2, C3, or C4 positions nih.gov
Nickel ElectrocatalysisRadical Cross-CouplingC-C bond formation for core modification news-medical.net, medhealthreview.com
Gold(I) CatalysisOxidative Amination of AlkenesSynthesis of functionalized piperidines from acyclic precursors nih.gov

Biocatalysis is emerging as a powerful and sustainable alternative to traditional chemical synthesis, offering high stereoselectivity under mild conditions. acs.org The development of chemoenzymatic cascades, which combine chemical and biological steps, is particularly promising for constructing complex chiral piperidines. nih.govresearchgate.net

Key biocatalytic strategies applicable to piperidine synthesis include:

Asymmetric Dearomatization of Pyridines: A general chemo-enzymatic approach uses an amine oxidase/ene imine reductase cascade to convert N-substituted tetrahydropyridines (derived from pyridines) into precisely stereo-defined 3- and 3,4-substituted piperidines. acs.orgnih.gov This could be a route to chiral precursors for this compound.

Biocatalytic C–H Oxidation: Enzymes such as hydroxylases can selectively install hydroxyl groups onto the piperidine ring. chemistryviews.org These hydroxylated intermediates can then be used in subsequent chemical reactions, such as radical cross-coupling, to build molecular complexity. news-medical.netmedhealthreview.com This two-stage process significantly shortens traditional synthetic routes. news-medical.net

Transaminase Cascades: Hybrid bio-organocatalytic cascades using transaminases can generate reactive intermediates for Mannich reactions, leading to the synthesis of 2-substituted piperidines and related alkaloids. rsc.org

Enzyme ClassReaction TypeSynthetic Utility for PiperidinesReference(s)
Amine Oxidase / Ene-Imin ReductaseDearomatization CascadeAsymmetric synthesis of chiral 3-substituted piperidines from pyridines nih.gov, acs.org, researchgate.net
Hydroxylases (e.g., P4H, EctD)C–H OxidationIntroduction of hydroxyl groups for further functionalization chemistryviews.org
TransaminasesBio-organocatalytic CascadeSynthesis of 2-substituted piperidine alkaloids rsc.org

Advanced Computational Modeling and Predictive Chemistry

As synthetic capabilities grow, the ability to predict reaction outcomes and screen for new transformations computationally becomes increasingly valuable. Advanced modeling is poised to accelerate the discovery of novel derivatives of this compound.

Machine learning (ML) is being applied to organic synthesis to predict reaction outcomes, such as yield and selectivity, based on datasets from high-throughput experimentation (HTE). ucla.eduovid.com For complex reactions like the synthesis and functionalization of piperidines, ML models can identify subtle patterns in multidimensional chemical space that are not obvious to human chemists. ovid.comrjptonline.org

While promising, challenges remain. The accuracy of ML predictions is highly dependent on the quality and quantity of training data. rjptonline.orgacs.org For some complex reaction systems, such as Suzuki-Miyaura couplings with heterocyclic partners, current ML models may struggle to offer meaningful predictions of optimal conditions. acs.org However, as algorithms improve and more high-quality data becomes available, ML is expected to become an indispensable tool for optimizing reactions involving complex scaffolds like this compound. ucla.edu

Computational screening allows for the rapid in silico evaluation of vast numbers of potential reactants, catalysts, and conditions before any experiments are conducted. This approach can be used to discover entirely new reactions or to identify the ideal catalyst for a specific transformation on the this compound core. By combining quantum mechanical calculations with ML, researchers can build predictive models that screen for reactivity, helping to prioritize experimental efforts and accelerate the discovery of novel chemical transformations.

Innovative Strategies for Chemical Diversification and Core Modification

Beyond functionalizing existing positions, researchers are developing innovative strategies to modify the piperidine core itself, enabling access to novel three-dimensional chemical structures.

One powerful strategy is Diversity-Oriented Synthesis (DOS) , which aims to create structurally diverse collections of complex molecules from a common starting point. Anion Relay Chemistry (ARC) is a DOS tactic that has been successfully used to provide a modular approach to all possible stereoisomers of 2,4,6-trisubstituted piperidines. nih.gov This methodology allows for systematic chemical and stereochemical diversification at multiple points on the piperidine ring.

Another key area is the exploration of 3D fragment chemical space . rsc.org Traditional fragment libraries for drug discovery have often been populated with flat, two-dimensional molecules. There is a growing emphasis on creating libraries of 3D fragments, as molecules with greater three-dimensionality can interact more effectively with complex biological targets. chemistryviews.org Synthesizing a variety of stereoisomers of substituted piperidines, including derivatives of this compound, and analyzing their 3D shapes will generate valuable building blocks for fragment-based drug discovery programs. rsc.org These strategies, which focus on building novel and diverse 3D architectures, represent the next frontier in leveraging the piperidine scaffold for new applications.

Q & A

Q. What are the optimal synthetic routes for 1-(2-Methoxybenzyl)piperidin-3-amine, and how can purity be maximized?

The synthesis typically involves multi-step processes, such as condensation reactions or substitutions on a piperidine core. For example, analogous compounds like N-(piperidinyl)-pyrazole derivatives are synthesized via sequential alkylation, amination, and purification steps . Key considerations include:

  • Reagent selection : Use of methoxybenzyl halides for alkylation to ensure regioselectivity.
  • Purification : Column chromatography (silica gel) or recrystallization to isolate the target compound, with HPLC monitoring (e.g., C18 column, acetonitrile/water gradient) to verify purity (>95%) .
  • Yield optimization : Adjusting reaction temperature (e.g., 60–80°C for amination steps) and stoichiometric ratios (e.g., 1.2 equivalents of 2-methoxybenzyl chloride) .

Q. How can researchers characterize the structural and physicochemical properties of this compound?

Characterization involves:

  • Spectroscopic analysis : 1^1H/13^13C NMR to confirm methoxybenzyl and piperidine substituents (e.g., methoxy proton signals at ~3.8 ppm, piperidine CH2_2 groups at 1.5–2.5 ppm) .
  • Mass spectrometry : High-resolution MS (HRMS) to validate molecular weight (e.g., [M+H]+^+ at m/z 235.1812) .
  • Thermal stability : Differential scanning calorimetry (DSC) to determine melting points and decomposition profiles .

Advanced Research Questions

Q. What theoretical frameworks guide the study of this compound’s biological or chemical reactivity?

Research should align with established biochemical or pharmacophoric models:

  • Receptor-ligand interactions : Molecular docking studies (e.g., using AutoDock Vina) to predict binding affinities for targets like serotonin or dopamine receptors, informed by structural analogs such as N-benzylpiperidines .
  • Electronic effects : Density functional theory (DFT) calculations to assess the electron-donating methoxy group’s impact on reactivity or stability .
  • Kinetic modeling : For reactions involving oxidative degradation or metabolic pathways, apply Michaelis-Menten kinetics .

Q. How should researchers design experiments to resolve contradictions in reported activity data for this compound derivatives?

Contradictions may arise from variations in assay conditions or structural analogs. Address these via:

  • Controlled replication : Standardize assay protocols (e.g., fixed concentrations, pH 7.4 buffers) and use reference compounds (e.g., known receptor agonists/antagonists) .
  • Factorial design : Test variables like temperature, solvent polarity, and substituent positions to isolate contributing factors .
  • Meta-analysis : Compare datasets across studies using statistical tools (e.g., ANOVA) to identify outliers or methodological biases .

Q. What advanced methodologies are recommended for studying the compound’s adsorption or surface interactions in environmental or biological systems?

  • Microspectroscopic imaging : Use techniques like atomic force microscopy (AFM) or surface-enhanced Raman spectroscopy (SERS) to analyze adsorption on silica or lipid bilayers .
  • Isothermal titration calorimetry (ITC) : Quantify binding thermodynamics with proteins or DNA .
  • Computational fluid dynamics (CFD) : Model diffusion rates in biological matrices (e.g., blood-brain barrier penetration) .

Q. How can researchers leverage structural analogs (e.g., 1-benzyl-N,4-dimethylpiperidin-3-amine) to infer structure-activity relationships (SAR)?

  • Comparative SAR : Synthesize analogs with varied substituents (e.g., halogenation at the benzyl position) and test bioactivity in parallel assays .
  • Crystallography : Resolve X-ray structures to correlate conformational flexibility (e.g., chair vs. boat piperidine) with activity .
  • QSAR modeling : Apply machine learning algorithms (e.g., Random Forest) to predict activity based on descriptors like logP or polar surface area .

Q. Methodological Notes

  • Data validation : Cross-validate NMR assignments with 2D techniques (COSY, HSQC) .
  • Ethical reporting : Disclose synthetic yields, purity thresholds, and assay limitations to ensure reproducibility .

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